REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5](Cl)=[N:4][N:3]=1.[NH2:17][CH2:18][CH2:19][CH2:20][OH:21]>>[OH:21][CH2:20][CH2:19][CH2:18][NH:17][C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:5]([NH:17][CH2:18][CH2:19][CH2:20][OH:21])=[N:4][N:3]=1
|
Name
|
|
Quantity
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4.84 g
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Type
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reactant
|
Smiles
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ClC1=NN=C(C2=CC3=CC=CC=C3C=C12)Cl
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Name
|
|
Quantity
|
48 mL
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Type
|
reactant
|
Smiles
|
NCCCO
|
Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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FILTRATION
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Details
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dilution of the reaction mixture with a solution of potassium carbonate (96 g) in water (240 ml) a crystalline solid separates which is filtered
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Type
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CUSTOM
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Details
|
recrystallized from aqueous ethanol
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Name
|
|
Type
|
product
|
Smiles
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OCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C12)NCCCO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |